molecular formula C21H23NO6 B12931979 (2S,3R,4R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5-dihydroxy-3-methylpentanoic acid

(2S,3R,4R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5-dihydroxy-3-methylpentanoic acid

Cat. No.: B12931979
M. Wt: 385.4 g/mol
InChI Key: XFZQKHDAZVZROX-NXXSPTCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties.

Preparation Methods

Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it.

Chemical Reactions Analysis

As “N/A” does not correspond to a real chemical substance, it does not undergo any chemical reactions. Therefore, there are no common reagents, conditions, or major products to discuss.

Scientific Research Applications

Given that “N/A” is not a real compound, it does not have any scientific research applications in chemistry, biology, medicine, or industry.

Mechanism of Action

Since “N/A” is not an actual chemical entity, it does not have a mechanism of action, molecular targets, or pathways involved.

Comparison with Similar Compounds

As “N/A” is not a real compound, there are no similar compounds to compare it with, and it does not have any unique properties to highlight.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

(2S,3R,4R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxy-3-methylpentanoic acid

InChI

InChI=1S/C21H23NO6/c1-12(18(24)10-23)19(20(25)26)22-21(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-19,23-24H,10-11H2,1H3,(H,22,27)(H,25,26)/t12-,18-,19-/m0/s1

InChI Key

XFZQKHDAZVZROX-NXXSPTCGSA-N

Isomeric SMILES

C[C@@H]([C@H](CO)O)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(CO)O)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.